

# Toxicological Profile of Chlozolinate in Mammalian Systems: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Chlozolinate**

Cat. No.: **B3416503**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Chlozolinate** is an obsolete fungicide and is no longer approved for use in many countries. This document is intended for academic and research purposes only and should not be interpreted as a promotion for its use.

## Executive Summary

**Chlozolinate** is a dicarboximide fungicide recognized for its contact and systemic action against certain fungal pathogens. From a toxicological standpoint, it exhibits low to moderate acute toxicity in mammalian systems. However, concerns regarding its potential carcinogenicity and endocrine-disrupting properties, specifically its antiandrogenic effects, have been raised. Its primary metabolite, 3,5-dichloroaniline (3,5-DCA), is notably more toxic than the parent compound, contributing significantly to the overall toxicological profile. This guide provides a comprehensive overview of the available toxicological data for **Chlozolinate** and its main metabolite, including quantitative toxicity values, details of experimental methodologies, and visual representations of its metabolic pathway and mechanism of action.

## Chemical and Physical Properties

| Property          | Value                                                                         | Reference     |
|-------------------|-------------------------------------------------------------------------------|---------------|
| Chemical Name     | ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | PubChem       |
| CAS Number        | 84332-86-5                                                                    | PubChem       |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>5</sub>               | PubChem       |
| Molecular Weight  | 332.13 g/mol                                                                  | PubChem       |
| Appearance        | White crystalline solid                                                       | Haz-Map       |
| Water Solubility  | 32 mg/L at 20 °C                                                              | HPC Standards |
| LogP              | 3.3                                                                           | HPC Standards |

## Toxicokinetics and Metabolism

Limited publicly available data exists on the specific absorption, distribution, metabolism, and excretion (ADME) of **Chlozolinate** in mammalian systems. However, based on its chemical structure and the known metabolism of similar dicarboximide fungicides, the following pathway is proposed.

Upon oral ingestion, **Chlozolinate** is likely hydrolyzed in the gastrointestinal tract and liver, leading to the formation of its primary and more toxic metabolite, 3,5-dichloroaniline (3,5-DCA). This biotransformation is a critical step in its toxicological action. Further metabolism of 3,5-DCA can occur through N-oxidation and ring hydroxylation. Excretion is expected to occur primarily through the urine and feces as conjugated metabolites.



[Click to download full resolution via product page](#)

**Caption:** Proposed metabolic pathway of **Chlozolinate**.

# Toxicological Profile

## Acute Toxicity

**Chlozolinate** exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of **Chlozolinate**

| Test             | Species | Route  | Value        | Reference     |
|------------------|---------|--------|--------------|---------------|
| LD <sub>50</sub> | Rat     | Oral   | >4,500 mg/kg | HPC Standards |
| LD <sub>50</sub> | Rat     | Dermal | >2,000 mg/kg | ECHA          |

In contrast, its metabolite, 3,5-dichloroaniline, is significantly more toxic.

Table 2: Acute Toxicity of 3,5-Dichloroaniline

| Test             | Species | Route      | Value                     | Classification             | Reference                                             |
|------------------|---------|------------|---------------------------|----------------------------|-------------------------------------------------------|
| LD <sub>50</sub> | Rat     | Oral       | ~250 mg/kg<br>(estimated) | Toxic if swallowed         | SURFACTANT<br>TS,INTERMEDIATE,CUSTOMIZED<br>SOLUTIONS |
| LD <sub>50</sub> | Rabbit  | Dermal     | <1000 mg/kg               | Toxic in contact with skin | Australian Industrial Chemicals Introduction Scheme   |
| LC <sub>50</sub> | Rat     | Inhalation | 3.3 mg/L/4h               | Toxic if inhaled           | Australian Industrial Chemicals Introduction Scheme   |

#### Experimental Protocols:

- Acute Oral Toxicity (OECD 401/420): Studies are typically conducted in rats. After a fasting period, the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An LD<sub>50</sub> value is calculated. The Fixed Dose Procedure (OECD 420) is a stepwise method using fewer animals and aims to identify a dose causing evident toxicity without mortality.
- Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of rats or rabbits for 24 hours under an occlusive dressing. Observations for mortality and skin reactions are made for 14 days.
- Acute Inhalation Toxicity (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Mortality and signs of toxicity are recorded during and after exposure for up to 14 days to determine the LC<sub>50</sub>.

## Subchronic and Chronic Toxicity

Detailed subchronic and chronic toxicity data for **Chlozolinate** are not readily available in the public domain. For its metabolite, 3,5-dichloroaniline, a No Observed Adverse Effect Level (NOAEL) of 30 mg/kg bw/day was established in a 28-day oral study in Wistar rats, based on haematological changes observed at higher doses.[\[1\]](#)

#### Experimental Protocols:

- 90-Day Oral Toxicity Study (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days. Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. The NOAEL is determined.
- Chronic Toxicity Studies (OECD 452): Similar to subchronic studies but with a longer duration (typically 12-24 months). These studies are designed to assess the cumulative toxic effects of a substance over a significant portion of the animal's lifespan and to identify a NOAEL for chronic exposure.

## Carcinogenicity

**Chlozolinate** is classified as "Suspected of causing cancer" (H351) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[\[2\]](#) No specific data from carcinogenicity bioassays were found in the public literature.

Experimental Protocol (OECD 451):

Carcinogenicity studies are long-term (usually 2 years in rodents) investigations where animals are exposed to the test substance daily. The primary endpoint is the incidence of tumors in treated groups compared to a control group.

## Genotoxicity

Specific genotoxicity data for **Chlozolinate** is limited in publicly accessible sources. For its metabolite, 3,5-dichloroaniline, in vitro studies have shown some mutagenic potential, but this was not consistently observed in in vivo assays.[\[1\]](#)

Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.
- In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents exposed to the test substance.

## Reproductive and Developmental Toxicity

A study in male rat offspring found that **Chlozolinate** did not produce any signs of maternal or fetal endocrine toxicity at a dose of 100 mg/kg/day, establishing a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity under the conditions of that study.[\[3\]](#)

Experimental Protocols:

- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all

phases of the reproductive cycle.

- Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are dosed with the test substance during the period of organogenesis to evaluate potential adverse effects on the developing fetus.

## Mechanism of Action: Antiandrogenic Effects

**Chlozolinate** belongs to the dicarboximide class of fungicides, several of which are known to possess antiandrogenic properties. The primary mechanism of this endocrine disruption is through competitive antagonism of the androgen receptor (AR). **Chlozolinate** itself and its metabolites can bind to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockage inhibits the normal downstream signaling cascade, leading to a disruption of androgen-dependent gene expression and physiological processes.



[Click to download full resolution via product page](#)

**Caption:** Antiandrogenic mechanism of **Chlozolinate**.

## Specific Organ System Effects

The primary target organs for the toxicity of **Chlozolinate** and its metabolite, 3,5-DCA, appear to be the blood, liver, and kidneys.

- **Hematotoxicity:** 3,5-DCA is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]

- Hepatotoxicity: Liver effects, such as increased liver weight and hepatocellular hypertrophy, have been observed in animal studies with related compounds.
- Nephrotoxicity: 3,5-DCA has been shown to be nephrotoxic in rats, causing kidney damage.  
[\[3\]](#)

## Conclusion

**Chlozolinate** is a fungicide with low acute mammalian toxicity. However, its toxicological profile is significantly influenced by its metabolite, 3,5-dichloroaniline, which is considerably more toxic. The primary concerns associated with **Chlozolinate** are its potential carcinogenicity and its antiandrogenic activity, which classifies it as an endocrine disruptor. Due to these toxicological properties and its persistence in the environment, its use has been discontinued in many regions. Further research into the detailed toxicokinetics and long-term effects of **Chlozolinate** and its metabolites would be beneficial for a more complete understanding of its risk to mammalian health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. [industrialchemicals.gov.au](http://industrialchemicals.gov.au) [industrialchemicals.gov.au]
2. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Administration of potentially antiandrogenic pesticides (procymidone, linuron, iprodione, chlozolinate, p,p'-DDE, and ketoconazole) and toxic substances (dibutyl- and diethylhexyl phthalate, PCB 169, and ethane dimethane sulphonate) during sexual differentiation produces diverse profiles of reproductive malformations in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
4. 3,5-Dichloroaniline [intersurfchem.net]
- To cite this document: BenchChem. [Toxicological Profile of Chlozolinate in Mammalian Systems: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3416503#toxicological-profile-of-chlozolinate-in-mammalian-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)